5-(5-Bromo-4-methylthiophen-2-YL)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Bromo-4-methylthiophen-2-YL)isoxazole is a heterocyclic compound that features both a brominated thiophene and an isoxazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-4-methylthiophen-2-YL)isoxazole typically involves the cycloaddition of nitrile oxides to alkenes or alkynes. One common method includes the use of copper (I) or ruthenium (II) catalysts for the (3+2) cycloaddition reaction . Another approach involves metal-free synthetic routes, which are more eco-friendly and cost-effective .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromo-4-methylthiophen-2-YL)isoxazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as oxone in water medium.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxone (2KHSO5-KHSO4-K2SO4) in water medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of isoxazole derivatives with various functional groups.
Reduction: Formation of reduced thiophene derivatives.
Substitution: Formation of substituted isoxazole derivatives with different functional groups.
Scientific Research Applications
5-(5-Bromo-4-methylthiophen-2-YL)isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential as a pharmacologically active compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(5-Bromo-4-methylthiophen-2-YL)isoxazole involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. The brominated thiophene moiety can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
5-(4-Methylthiophen-2-YL)isoxazole: Lacks the bromine atom, which may affect its biological activity and chemical reactivity.
5-(5-Chloro-4-methylthiophen-2-YL)isoxazole: Similar structure but with a chlorine atom instead of bromine, which can influence its properties.
5-(5-Fluoro-4-methylthiophen-2-YL)isoxazole: Contains a fluorine atom, which can alter its pharmacokinetic and pharmacodynamic profiles.
Uniqueness
5-(5-Bromo-4-methylthiophen-2-YL)isoxazole is unique due to the presence of the bromine atom, which can significantly impact its chemical reactivity and biological activity. The combination of the brominated thiophene and isoxazole rings provides a versatile scaffold for the development of new compounds with diverse applications .
Properties
CAS No. |
945392-05-2 |
---|---|
Molecular Formula |
C8H6BrNOS |
Molecular Weight |
244.11 g/mol |
IUPAC Name |
5-(5-bromo-4-methylthiophen-2-yl)-1,2-oxazole |
InChI |
InChI=1S/C8H6BrNOS/c1-5-4-7(12-8(5)9)6-2-3-10-11-6/h2-4H,1H3 |
InChI Key |
YQBFLJQXISSAEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)C2=CC=NO2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.